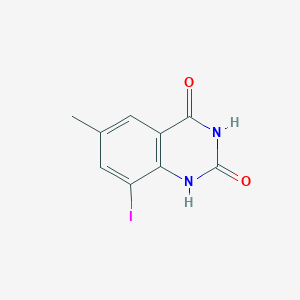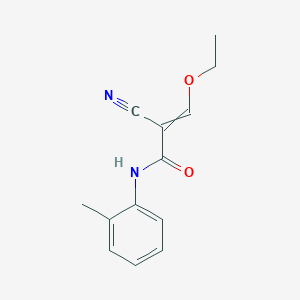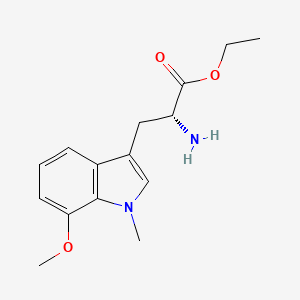![molecular formula C14H22O2S2 B12529496 Cyclohexanone, 3,3'-[1,2-ethanediylbis(thio)]bis- CAS No. 849409-11-6](/img/structure/B12529496.png)
Cyclohexanone, 3,3'-[1,2-ethanediylbis(thio)]bis-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclohexanone, 3,3’-[1,2-ethanediylbis(thio)]bis- is a chemical compound characterized by its unique structure, which includes two cyclohexanone groups connected by a 1,2-ethanediylbis(thio) linkage. This compound contains a total of 41 bonds, including 19 non-hydrogen bonds, 2 multiple bonds, 5 rotatable bonds, 2 double bonds, 2 six-membered rings, 2 ketone groups (aliphatic), and 2 sulfide groups .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexanone, 3,3’-[1,2-ethanediylbis(thio)]bis- typically involves the reaction of cyclohexanone with a suitable thioether precursor. One common method involves the use of 1,2-ethanedithiol as the thioether precursor, which reacts with cyclohexanone under acidic or basic conditions to form the desired compound. The reaction conditions may vary depending on the specific synthetic route, but common reagents include acids such as hydrochloric acid or bases such as sodium hydroxide .
Industrial Production Methods
Industrial production of cyclohexanone, 3,3’-[1,2-ethanediylbis(thio)]bis- may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Catalysts and solvents may also be employed to facilitate the reaction and improve the purity of the final product .
化学反応の分析
Types of Reactions
Cyclohexanone, 3,3’-[1,2-ethanediylbis(thio)]bis- can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of ketone and sulfide groups in the compound makes it reactive towards a range of reagents.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction of the ketone groups can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfide groups can yield sulfoxides or sulfones, while reduction of the ketone groups can produce alcohols .
科学的研究の応用
Cyclohexanone, 3,3’-[1,2-ethanediylbis(thio)]bis- has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it serves as a versatile intermediate for the synthesis of various organic compounds. In biology and medicine, it may be used as a building block for the development of pharmaceuticals and biologically active molecules. In industry, the compound can be utilized in the production of polymers, resins, and other materials .
作用機序
The mechanism of action of cyclohexanone, 3,3’-[1,2-ethanediylbis(thio)]bis- involves its interaction with molecular targets and pathways within biological systems. The ketone and sulfide groups in the compound can interact with enzymes and proteins, potentially inhibiting or modulating their activity. The specific molecular targets and pathways involved depend on the context in which the compound is used, such as in pharmaceutical or biochemical applications .
類似化合物との比較
Similar Compounds
Cyclohexanone: A simpler analog with a single ketone group and no thioether linkage.
Cyclohexanol: The reduced form of cyclohexanone, containing a hydroxyl group instead of a ketone group.
Cyclopentanone: A similar compound with a five-membered ring instead of a six-membered ring.
Uniqueness
Cyclohexanone, 3,3’-[1,2-ethanediylbis(thio)]bis- is unique due to its dual ketone groups and thioether linkage, which confer distinct chemical and physical properties. This structural uniqueness allows it to participate in a wider range of chemical reactions and makes it a valuable intermediate in various synthetic and industrial processes .
特性
CAS番号 |
849409-11-6 |
|---|---|
分子式 |
C14H22O2S2 |
分子量 |
286.5 g/mol |
IUPAC名 |
3-[2-(3-oxocyclohexyl)sulfanylethylsulfanyl]cyclohexan-1-one |
InChI |
InChI=1S/C14H22O2S2/c15-11-3-1-5-13(9-11)17-7-8-18-14-6-2-4-12(16)10-14/h13-14H,1-10H2 |
InChIキー |
SUAZEFSEUQTCRZ-UHFFFAOYSA-N |
正規SMILES |
C1CC(CC(=O)C1)SCCSC2CCCC(=O)C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


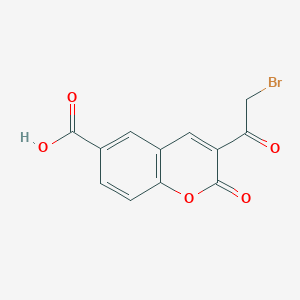
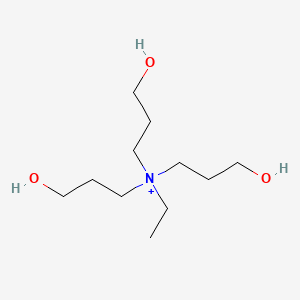
![2-Methyl-1-[3-(methylsulfanyl)phenyl]-2-(morpholin-4-yl)propan-1-one](/img/structure/B12529424.png)
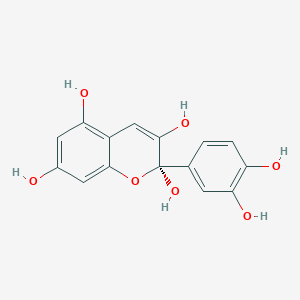
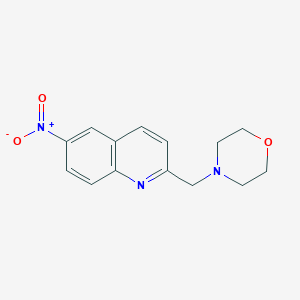
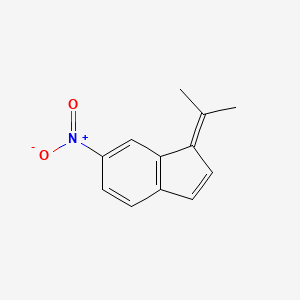
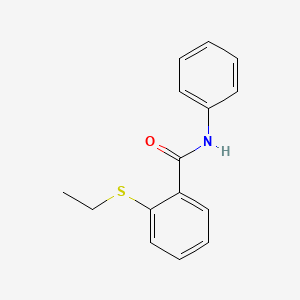
![N-[4-(prop-2-enoyl)phenyl]acetamide](/img/structure/B12529466.png)
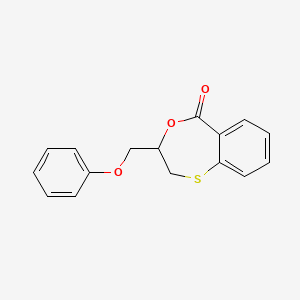
![Phenol, 4-[4,5-bis(4-hydroxyphenyl)-1H-imidazol-2-yl]-3,5-dichloro-](/img/structure/B12529477.png)
![{Methylenebis[(1H-indene-3,1-diyl)]}bis[chloro(dimethyl)silane]](/img/structure/B12529479.png)
